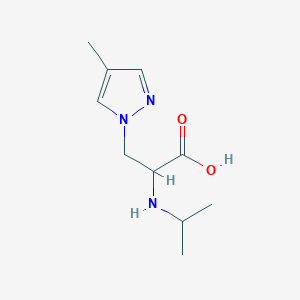

2-(Isopropylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid

Description

2-(Isopropylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is a synthetic α-amino acid derivative featuring a propanoic acid backbone substituted with an isopropylamino group at the C2 position and a 4-methylpyrazole moiety at the C3 position. Key properties include:

- Molecular weight: 225.29 g/mol .

- Purity: 98% (lab-grade, discontinued commercially) .

- Structural significance: The isopropylamino group contributes to steric bulk, while the 4-methylpyrazole may influence hydrogen-bonding or π-π interactions. The compound’s InChIKey (KXTAJVHCUXEHKM-UHFFFAOYNA-N) confirms its unique stereoelectronic profile .

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

3-(4-methylpyrazol-1-yl)-2-(propan-2-ylamino)propanoic acid |

InChI |

InChI=1S/C10H17N3O2/c1-7(2)12-9(10(14)15)6-13-5-8(3)4-11-13/h4-5,7,9,12H,6H2,1-3H3,(H,14,15) |

InChI Key |

QMRQWRCGFIRBSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1)CC(C(=O)O)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid typically involves the following steps:

Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Introduction of the isopropylamino group: The isopropylamino group can be introduced via reductive amination, where an aldehyde or ketone is reacted with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Coupling of the pyrazole and isopropylamino groups: The final step involves coupling the pyrazole ring with the isopropylamino group through a nucleophilic substitution reaction, typically using a suitable leaving group and a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the isopropylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazoles or amines.

Scientific Research Applications

2-(Isopropylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrazole-Containing α-Amino Acids

(2S)-2-Amino-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoic Acid Hydrochloride

- Structure : Nitrophenyl and phenyl groups on the pyrazole ring.

- Molecular weight : Higher (~400–450 g/mol, estimated) due to aromatic substituents.

- Synthesis : Synthesized via regioselective condensation/aza-Michael reaction .

3-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)propanoic Acid

Propanoic Acid Derivatives with Varied Amino Substituents

2-(Cyclopropylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic Acid

- Structure: Cyclopropylamino group replaces isopropylamino.

Haloxyfop and Fluazifop (Pesticide Analogs)

- Structure: Phenoxy-pyridinyl substituents on the propanoic acid backbone.

- Applications : Herbicides targeting acetyl-CoA carboxylase .

- Contrast: While structurally analogous, the target compound’s 4-methylpyrazole and isopropylamino groups suggest divergent bioactivity, likely unrelated to herbicidal action .

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges : The discontinuation of the target compound may reflect synthetic complexity or instability, whereas halogenated analogs (e.g., 4-iodo derivative) are more readily available .

- Structure-Activity Relationships (SAR): The 4-methylpyrazole group in the target compound likely reduces steric hindrance compared to bulkier substituents (e.g., nitrophenyl), favoring interactions with compact binding pockets . Isopropylamino vs. cyclopropylamino groups: The latter’s rigidity could improve target selectivity in drug design .

- Potential Applications: While pesticide analogs (e.g., haloxyfop) target plant enzymes , the target compound’s α-amino acid structure suggests unexplored roles in peptide mimetics or enzyme inhibition studies .

Biological Activity

2-(Isopropylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid, also known as a derivative of pyrazole, has garnered attention in pharmacological research due to its potential biological activities. This compound is notable for its structural features, including the isopropylamino group and the pyrazole moiety, which may contribute to its interaction with various biological targets.

The molecular formula of 2-(Isopropylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is , with a molecular weight of approximately 224.27 g/mol. The compound's structure allows for significant interactions with enzymes and receptors, influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H16N4O2 |

| Molecular Weight | 224.27 g/mol |

| IUPAC Name | 2-(Isopropylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid |

| InChI Key | [InChI Key Here] |

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Research indicates that it may interact with specific receptors and enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Key Mechanisms

- Receptor Interaction : The compound has been shown to bind to adrenergic receptors, which play a crucial role in cardiovascular responses.

- Enzyme Modulation : It may inhibit or activate certain enzymes involved in metabolic pathways, impacting physiological processes like inflammation and neurotransmitter release.

Biological Activities

Research into the biological activities of 2-(Isopropylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid suggests several potential therapeutic applications:

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this pyrazole derivative exhibit significant antimicrobial properties against a range of pathogens. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans at varying concentrations.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, which has been supported by in vitro studies demonstrating its ability to inhibit pro-inflammatory cytokines.

Neurotransmitter Modulation

Evidence suggests that the compound may influence neurotransmitter systems, potentially offering benefits in treating neurological disorders.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the efficacy of 2-(Isopropylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid:

- Antimicrobial Efficacy Study : A study evaluated various pyrazole derivatives for their antimicrobial activity. Compounds with similar structural features demonstrated effective inhibition against E. coli and Pseudomonas aeruginosa, highlighting the potential of this class of compounds in developing new antibiotics .

- Inflammation Model : In an animal model of inflammation, a related compound showed a reduction in edema and inflammatory markers when administered, suggesting that 2-(Isopropylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid may exhibit similar effects .

- Neuropharmacological Assessment : Research on neurotransmitter modulation indicated that derivatives could enhance serotonin levels in synaptic clefts, proposing potential applications in mood disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.